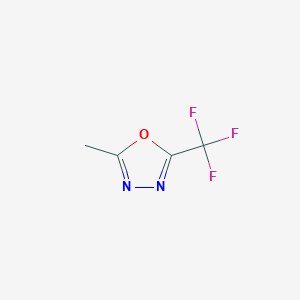2-Methyl-5-trifluoromethyl-1,3,4-oxadiazole
CAS No.: 1036648-53-9
Cat. No.: VC6372962
Molecular Formula: C4H3F3N2O
Molecular Weight: 152.076
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1036648-53-9 |
|---|---|
| Molecular Formula | C4H3F3N2O |
| Molecular Weight | 152.076 |
| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C4H3F3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3 |
| Standard InChI Key | OGOVYAPJJIMAHU-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. Substituents at the 2- and 5-positions include a methyl group (-CH₃) and a trifluoromethyl group (-CF₃), respectively. This arrangement imparts both steric bulk and electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1036648-53-9 |
| Molecular Formula | C₄H₃F₃N₂O |
| Molecular Weight | 152.07 g/mol |
| IUPAC Name | 2-Methyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
Data on melting point, boiling point, and density remain unreported in available literature, likely due to the compound’s primary use as an intermediate rather than a standalone material .
Synthesis and Reaction Pathways
Radical-Based Synthesis
A scalable route involves O-ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate as a precursor. This substrate undergoes efficient intermolecular radical additions to unactivated alkenes under mild conditions, yielding functionalized derivatives. For example, radical allylation of the initial adducts facilitates intramolecular [4 + 2] cycloadditions, enabling access to complex polycyclic frameworks .
Cyclization of Hydrazine Derivatives
Alternative methods employ N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides, which cyclize to form the oxadiazole ring. This approach is particularly valuable for generating hybrids with pyrimidine moieties, enhancing biological activity .
Key Reaction Steps:
-
Condensation of hydrazine carboxamides with trifluoromethylated carbonyl compounds.
-
Acid- or base-catalyzed cyclodehydration to form the oxadiazole ring.
Biological Activity and Pharmaceutical Applications
Antimycobacterial Properties
Pyrimidine-oxadiazole hybrids derived from 2-methyl-5-trifluoromethyl-1,3,4-oxadiazole exhibit potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 2 μM. Notably, N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine demonstrates efficacy against multidrug-resistant strains without cross-resistance to first-line TB drugs. Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of mycolic acid transport .
Mechanistic Insights and Structure-Activity Relationships
Role of the Trifluoromethyl Group
The -CF₃ group enhances lipid solubility, promoting membrane penetration in bacterial cells. Its electron-withdrawing nature also stabilizes charge-transfer interactions with enzymatic targets, such as mycobacterial oxidoreductases .
Impact of Alkyl Chain Length
In pyrimidine-oxadiazole hybrids, alkyl chains (C8–C12) optimize activity by balancing hydrophobicity and solubility. Longer chains improve binding to lipid-rich bacterial cell walls but may reduce bioavailability due to aggregation .
Comparative Analysis with Related Heterocycles
Oxadiazole vs. Thiadiazole
Replacing the oxygen atom in oxadiazole with sulfur (yielding thiadiazole) alters electronic distribution and hydrogen-bonding capacity. Thiadiazoles generally exhibit higher metabolic stability but lower antimicrobial potency compared to oxadiazoles, as seen in studies on Leishmania and Trypanosoma pathogens.
Table 2: Biological Activity Comparison
| Compound Class | Target Pathogen | MIC (μM) |
|---|---|---|
| 1,3,4-Oxadiazole | M. tuberculosis | 2.0 |
| 1,3,4-Thiadiazole | L. amazonensis | 5.8 |
Future Directions and Challenges
Optimization of Pharmacokinetics
Current derivatives face limitations in aqueous solubility (e.g., 17 μg/mL for thiadiazole analogs). Structural modifications, such as PEGylation or prodrug strategies, could enhance bioavailability.
Resistance Mitigation
The lack of cross-resistance in oxadiazole hybrids suggests novel mechanisms of action. Target identification via proteomic profiling is critical to preempt resistance development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume